1,1'-[(2-Bromophenyl)phosphoryl]diaziridine
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Overview
Description
1,1’-[(2-Bromophenyl)phosphoryl]diaziridine is a chemical compound with the molecular formula C10H12BrN2OP and a molecular weight of 287.093 g/mol This compound is characterized by the presence of a diaziridine ring, a bromophenyl group, and a phosphoryl group
Preparation Methods
The synthesis of 1,1’-[(2-Bromophenyl)phosphoryl]diaziridine typically involves the reaction of 2-bromophenylphosphoryl chloride with diaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1,1’-[(2-Bromophenyl)phosphoryl]diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-[(2-Bromophenyl)phosphoryl]diaziridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Mechanism of Action
The mechanism of action of 1,1’-[(2-Bromophenyl)phosphoryl]diaziridine involves its interaction with specific molecular targets. The phosphoryl group can form bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The diaziridine ring may also participate in reactions that modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
1,1’-[(2-Bromophenyl)phosphoryl]diaziridine can be compared with other similar compounds, such as:
1,1’-[(2-Chlorophenyl)phosphoryl]diaziridine: Similar structure but with a chlorine atom instead of bromine.
1,1’-[(2-Fluorophenyl)phosphoryl]diaziridine: Contains a fluorine atom in place of bromine.
1,1’-[(2-Iodophenyl)phosphoryl]diaziridine: Features an iodine atom instead of bromine.
The uniqueness of 1,1’-[(2-Bromophenyl)phosphoryl]diaziridine lies in its specific reactivity and the effects of the bromine atom on its chemical and biological properties .
Properties
CAS No. |
5439-91-8 |
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Molecular Formula |
C10H12BrN2OP |
Molecular Weight |
287.09 g/mol |
IUPAC Name |
1-[aziridin-1-yl-(2-bromophenyl)phosphoryl]aziridine |
InChI |
InChI=1S/C10H12BrN2OP/c11-9-3-1-2-4-10(9)15(14,12-5-6-12)13-7-8-13/h1-4H,5-8H2 |
InChI Key |
RQDONDNBOHEJMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(C2=CC=CC=C2Br)N3CC3 |
Origin of Product |
United States |
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